

Spectroscopic Profile of o-Tolylthiourea: A Technical Guide

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Compound of Interest

Compound Name: o-Tolylthiourea

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **o-tolylthiourea** (1-(2-methylphenyl)thiourea). Due to the limited availability of direct experimental spectra in public databases, this document combines data from closely related analogs and theoretical predictions to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Chemical Structure and Properties

o-Tolylthiourea is an organic compound featuring a thiourea core substituted with an o-tolyl group. Its structure plays a significant role in its spectroscopic behavior, with the aromatic ring and the thiourea moiety giving rise to characteristic signals.

Molecular Formula: $C_8H_{10}N_2S$

Molecular Weight: 166.25 g/mol

CAS Number: 614-78-8

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted 1H and ^{13}C NMR chemical shifts for **o-tolylthiourea**, based on data from substituted thiourea derivatives.

Predicted ^1H NMR Spectroscopic Data

Table 1: Predicted ^1H NMR Chemical Shifts for **o-Tolylthiourea**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
CH_3	~2.3	Singlet	3H
Ar-H	~7.2 - 7.5	Multiplet	4H
N-H	~7.8 - 8.2	Broad Singlet	1H
NH_2	~6.0 - 6.5	Broad Singlet	2H

Note: The chemical shifts of N-H protons are highly dependent on the solvent and concentration.

Predicted ^{13}C NMR Spectroscopic Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **o-Tolylthiourea**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=S	~180 - 185
Ar-C (quaternary, C-NH)	~135 - 140
Ar-C (quaternary, C- CH_3)	~130 - 135
Ar-CH	~125 - 130
CH_3	~18 - 22

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted vibrational frequencies for **o-tolylthiourea** are summarized below. The presence of N-H, C-N, C=S, and aromatic C-H bonds will result in characteristic absorption bands.

Predicted IR Absorption Data

Table 3: Predicted IR Absorption Frequencies for **o-Tolylthiourea**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment	Vibrational Mode
3400 - 3200	Strong, Broad	N-H	Stretching
3100 - 3000	Medium	Aromatic C-H	Stretching
2950 - 2850	Medium	Aliphatic C-H (CH ₃)	Stretching
1620 - 1580	Strong	N-H	Bending
1550 - 1450	Medium to Strong	Aromatic C=C	Stretching
1400 - 1300	Medium	C-N	Stretching
800 - 700	Strong	C=S	Stretching
770 - 730	Strong	Aromatic C-H (ortho-disubstituted)	Out-of-plane Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **o-tolylthiourea**, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments for **o-Tolylthiourea**

m/z	Possible Fragment
166	$[\text{C}_8\text{H}_{10}\text{N}_2\text{S}]^+$ (Molecular Ion)
107	$[\text{CH}_3\text{C}_6\text{H}_4\text{NH}_2]^+$ (o-toluidine radical cation)
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
77	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)
60	$[\text{H}_2\text{NCS}]^+$ (Thiocarbamoyl cation)

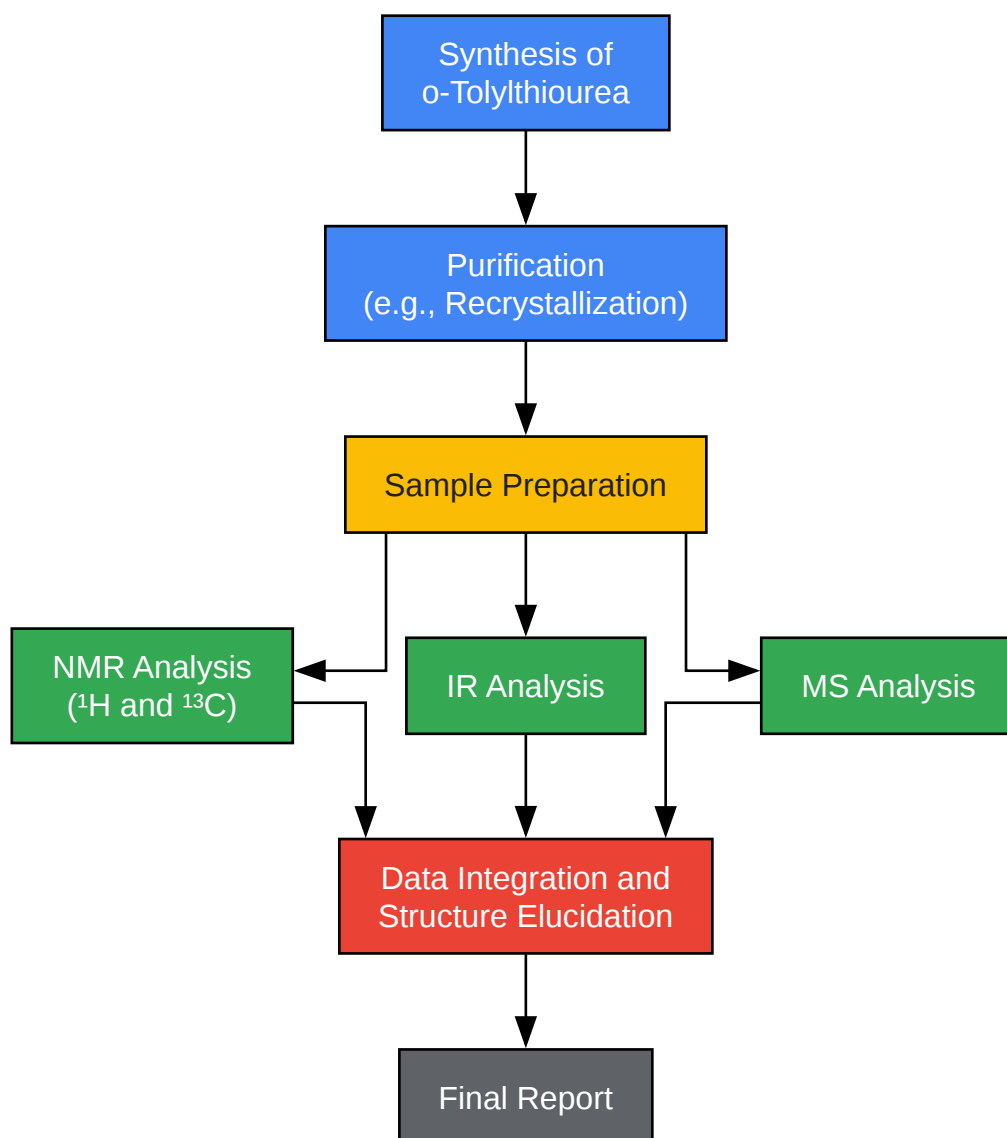
Experimental Protocols

Synthesis of o-Tolylthiourea

A common method for the synthesis of **o-tolylthiourea** involves the reaction of o-toluidine with a thiocyanate salt in the presence of an acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-toluidine in a suitable organic solvent such as ethanol or o-chlorotoluene.
[\[1\]](#)[\[2\]](#)
- **Addition of Reagents:** Add a stoichiometric amount of an acid (e.g., hydrochloric acid or sulfuric acid) to the solution with stirring.[\[2\]](#) Subsequently, add an equimolar amount of ammonium thiocyanate.[\[2\]](#)[\[3\]](#)
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 75 °C and 100 °C and maintain it for several hours (typically 10-20 hours).[\[2\]](#)[\[3\]](#)
- **Work-up:** After cooling, the product often crystallizes out of the solution. The solid product can be collected by filtration, washed with water, and then dried.[\[2\]](#)
- **Purification:** If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis Workflow



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Caption: General workflow for the synthesis and spectroscopic analysis of **o-tolylthiourea**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **o-tolylthiourea** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

- **Data Acquisition:** Acquire the ^1H NMR spectrum. Subsequently, acquire the ^{13}C NMR spectrum. Standard pulse programs are typically used.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the peaks in the ^1H NMR spectrum and determine the chemical shifts and coupling constants. Determine the chemical shifts in the ^{13}C NMR spectrum.

Infrared (IR) Spectroscopy Protocol

- **Sample Preparation (KBr Pellet Method):**
 - Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Place the mixture into a pellet die and apply pressure to form a transparent pellet.
- **Data Acquisition:**
 - Obtain a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FTIR instrument and acquire the sample spectrum.
- **Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent for techniques like Electrospray Ionization (ESI).
- **Ionization:** Ionize the sample using an appropriate method (e.g., Electron Ionization (EI) or ESI).

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detection: Detect the ions to generate a mass spectrum.
- Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

This guide provides a foundational understanding of the spectroscopic properties of **o-tolylthiourea**, which is essential for its identification, characterization, and application in research and development.

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